N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23-12-17(16-9-4-5-10-18(16)23)22-19(25)21-15-8-6-7-14(11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJSCTYYYGRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Ureido Group Introduction: The ureido group can be introduced by reacting the indole derivative with isocyanates under controlled conditions.
Acetamide Group Addition: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Synthesis of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide
The synthesis of this compound generally involves several key steps:
-
Formation of the Indole Moiety :
- The indole ring can be synthesized using methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazine with appropriate carbonyl compounds.
-
Ureido Group Introduction :
- The ureido group is introduced by reacting the indole derivative with isocyanates under controlled conditions.
-
Acetamide Group Addition :
- The final step involves acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may enhance efficiency and scalability.
This compound exhibits a range of biological activities:
- Antiviral Activity : Recent studies have shown that derivatives of indole compounds, including this one, can act as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC) .
- Anticancer Properties : The compound has been investigated for its potential antitumor activity, particularly against solid tumors such as colorectal and lung cancers. Research indicates that certain indole derivatives exhibit significant cytotoxic effects on cancer cell lines .
Chemistry
This compound serves as a building block for synthesizing more complex molecules and is utilized in organic synthesis as a reagent.
Biology
The compound is being explored for its potential as a bioactive agent with various therapeutic applications, including:
- Antiviral agents targeting RSV and IAV.
- Anticancer drugs aimed at treating solid tumors.
- Antimicrobial agents against various pathogens.
Medicine
Research is ongoing into the use of this compound as an anti-inflammatory and antitumor agent, with studies highlighting its efficacy in preclinical models.
Industry
In addition to pharmaceutical applications, this compound may be utilized in developing new materials or as precursors for synthesizing other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations in Acetamide-Indole Derivatives
The compound’s closest analogs differ in substituents on the indole ring, urea bridge, or phenylacetamide group. Key examples include:
Key Observations :
- Indole Substitution : The ethyl group at the indole’s N1 position (target compound) enhances lipophilicity compared to unsubstituted indoles (e.g., ). Trifluoroacetyl or benzyl groups (e.g., ) further alter electronic properties and steric bulk.
- Urea vs.
- Biological Activity : Fluorinated styryl analogs () show antimalarial activity, while tetrahydrocarbazole derivatives () are tailored for polymer synthesis. The target compound’s bioactivity remains uncharacterized but is structurally aligned with kinase inhibitors.
Spectroscopic and Physicochemical Properties
- IR/NMR Trends :
- The target compound’s urea bridge would show NH stretches at ~3300 cm⁻¹ and carbonyl peaks at ~1650–1700 cm⁻¹, aligning with urea-linked acetamides ().
- Trifluoroacetyl analogs () exhibit strong C=O stretches near 1689 cm⁻¹, while acetylated indoles () show peaks at ~1689 cm⁻¹ (amide) and ~1614 cm⁻¹ (indole C=C).
- Solubility : Urea bridges may enhance aqueous solubility compared to purely aromatic analogs (e.g., ).
Biological Activity
N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Overview of the Compound
This compound features an indole moiety, which is significant in many natural products and pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Receptor Binding : Indole derivatives often exhibit high affinity for various receptors, influencing numerous signaling pathways. This includes modulation of the cell cycle and apoptosis in cancer cells .
- Biochemical Pathways : The compound has been shown to affect pathways related to inflammation and tumor growth, particularly through inhibition of key proteins involved in these processes .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 (gastric carcinoma) | 0.4 ± 0.1 |
| A549 (lung cancer) | 1.59 |
| DU-145 (prostate cancer) | 1.00 |
| HCT-116 (colon cancer) | 1.34 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antiviral Activity
The compound's antiviral properties have also been explored, with preliminary studies indicating effectiveness against certain viral strains. The mechanism appears to involve interference with viral replication processes, although specific pathways remain under investigation.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties against various bacterial strains. This aspect highlights its potential utility in treating infections alongside its anticancer applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound through a multi-step reaction involving indole derivatives and characterized its biological activity against selected cancer cell lines. The results indicated potent antiproliferative effects, warranting further exploration into its mechanism of action .
- Comparative Studies : Comparative analyses with other indole derivatives have shown that modifications in the structure can significantly impact biological activity. For instance, variations in substituents on the indole ring led to differing levels of cytotoxicity and receptor binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide, considering yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole-urea core. For example, coupling 1-ethyl-1H-indol-3-amine with phenyl isocyanate derivatives under reflux in anhydrous solvents like THF or DMF. Subsequent acetylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is critical. Catalytic conditions (e.g., HCl or H₂SO₄) and temperature control (60–80°C) improve yields (70–85%) and minimize byproducts. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., urea C=O at ~1650 cm⁻¹, acetamide N-H at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indole proton environment (δ 7.2–7.8 ppm) and urea/acetamide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 379.18). Theoretical calculations (DFT) can validate experimental spectra, as demonstrated for analogous indole-acetamide derivatives .
Q. What analytical methods are validated for assessing the purity of this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) separates the compound from impurities. For related acetamides, a limit of detection (LOD) of 0.1 µg/mL has been achieved. Mass spectrometry-coupled LC (LC-MS) further identifies trace contaminants. Thin-layer chromatography (TLC) with iodine vapor or UV visualization provides rapid purity checks during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for indole-urea-acetamide derivatives targeting EGFR?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 14.8 nM vs. µM ranges) may arise from assay conditions (e.g., ATP concentration, mutant vs. wild-type EGFR). Standardize assays using recombinant EGFR kinases (wild-type and L858R/T790M mutants) with consistent substrate (e.g., poly-Glu-Tyr) and ATP levels (1 mM). Include positive controls (e.g., gefitinib) and validate results via Western blotting for phospho-EGFR. Molecular docking studies (e.g., AutoDock Vina) can rationalize activity differences by comparing binding poses to EGFR’s active site .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to formyl-peptide receptors (FPRs)?
- Methodological Answer : Molecular dynamics (MD) simulations with GROMACS or AMBER can model ligand-receptor interactions over 100 ns trajectories. Use homology models of FPR2 based on GPCR templates (e.g., PDB: 5WHY) for docking. Free-energy perturbation (FEP) or MM-GBSA calculations quantify binding energies. Validate predictions with SPR (surface plasmon resonance) assays measuring KD values. For enantiomers, compare docking scores of R/S configurations to explain selectivity .
Q. How to design experiments to determine the structure-activity relationship (SAR) of substituents on the indole ring?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -OCH₃, -NO₂, halogens) at the indole C5/C6 positions. Test their activity in cellular assays (e.g., proliferation inhibition in EGFR-driven cancer lines). Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with bioactivity. For example, electron-withdrawing groups on the indole may enhance urea hydrogen bonding to EGFR’s Met793 .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?
- Methodological Answer : Optimize formulation using co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin-based encapsulation (e.g., HP-β-CD at 20% w/v). Measure solubility via shake-flask method (pH 7.4, 37°C) and confirm stability via HPLC. Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions. Pharmacokinetic studies in rodent models can validate bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
